physicochemical properties of 1-Ethylcyclopropane-1-sulfonamide
physicochemical properties of 1-Ethylcyclopropane-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylcyclopropane-1-sulfonamide
Introduction: A Profile of a Niche Building Block
1-Ethylcyclopropane-1-sulfonamide is a specialized organic compound that merges two key chemical motifs: a strained cyclopropane ring and a functional sulfonamide group. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1][2] The cyclopropane ring introduces conformational rigidity and a three-dimensional character, properties highly sought after in modern drug design to improve binding affinity and metabolic stability. This guide provides a comprehensive overview of the core , offering insights for researchers in drug development and synthetic chemistry.
Core Chemical and Physical Properties
The foundational properties of a compound dictate its handling, storage, and application in experimental settings. 1-Ethylcyclopropane-1-sulfonamide is a white to off-white, odorless crystalline powder at room temperature.[3] Its solid, crystalline nature is advantageous for stability and handling, ensuring reproducibility in laboratory workflows.[3]
Key identifiers and properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 681808-56-0 | [3] |
| Molecular Formula | C₅H₁₁NO₂S | |
| Molecular Weight | 149.21 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 54–58 °C | [3] |
| Boiling Point | Decomposes before boiling | [3] |
| Purity | Typically ≥98% | [3] |
The defined melting point range suggests a high degree of purity.[3] The compound's thermal liability, indicated by its decomposition before boiling, is a critical consideration for any synthetic or analytical procedure involving heat.[3]
Solubility Profile and Partition Coefficient (LogP)
A compound's solubility is paramount to its utility in both synthetic reactions and biological assays. 1-Ethylcyclopropane-1-sulfonamide is reported to be soluble in common polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] This solubility profile facilitates its use in a wide range of reaction conditions and allows for the preparation of stock solutions for biological screening.
Structural Confirmation and Analytical Workflow
Confirming the identity and purity of a compound like 1-Ethylcyclopropane-1-sulfonamide requires a multi-pronged analytical approach. Each technique provides a unique piece of structural information, and together they create a self-validating system of characterization.
Conceptual Analytical Workflow
The logical flow for the structural elucidation and purity assessment is outlined below. This process ensures that the material's identity, structure, and purity are rigorously confirmed before its use in further applications.
Caption: Workflow for structural and purity verification.
Methodologies and Expected Observations
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : This is the primary tool for confirming the compound's hydrogen framework. The spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet) and the diastereotopic protons of the cyclopropane ring (complex multiplets). The N-H protons of the sulfonamide would likely appear as a broad singlet.
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¹³C NMR : This technique validates the carbon skeleton. Signals corresponding to the two carbons of the ethyl group, the three carbons of the cyclopropane ring (including one quaternary carbon), would be expected.
-
-
Mass Spectrometry (MS) : Typically performed using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), this analysis confirms the molecular weight of the compound. For C₅H₁₁NO₂S, the expected monoisotopic mass is approximately 149.0510. This provides definitive evidence of the compound's elemental composition.
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups.[2] Strong characteristic absorption bands are expected for the S=O stretches of the sulfonamide group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and for the N-H stretch (around 3300 cm⁻¹).
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High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining the purity of a non-volatile organic compound.[5] A sample is analyzed to produce a chromatogram where the area of the main peak relative to the total area of all peaks corresponds to its purity, which is expected to be ≥98%.[3]
Synthesis Pathway and Precursors
While this guide focuses on physicochemical properties, understanding the synthesis provides context. Sulfonamides are commonly synthesized from their corresponding sulfonyl chlorides.[6][7] Therefore, a plausible final step in the synthesis of 1-Ethylcyclopropane-1-sulfonamide is the reaction of 1-Ethylcyclopropane-1-sulfonyl chloride (CAS 1310730-52-9) with ammonia or an ammonia equivalent.[8]
Caption: Plausible final step in the synthesis pathway.
This synthetic route is important for researchers to consider, as residual starting materials or byproducts from earlier steps could be present as impurities.
Stability, Storage, and Handling
The long-term integrity of a chemical reagent is crucial for reproducible research. 1-Ethylcyclopropane-1-sulfonamide is a stable compound with a reported shelf life of 24 months when stored under the proper conditions.[3]
Protocol for Optimal Storage
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Container : Store the compound in its original sealed amber vial.[3] The amber color protects it from potential light-induced degradation.
-
Atmosphere : The vial should be kept under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[3]
-
Environment : Store the container in a cool, dry, and well-ventilated location.[3]
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Handling : When handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or fume hood to avoid inhalation of the powder.[3] Although not classified as hazardous for transport, standard laboratory precautions for handling fine chemicals should be observed.[3]
Conclusion
1-Ethylcyclopropane-1-sulfonamide is a well-defined crystalline solid with a clear set of physicochemical properties that make it a useful tool for chemical research. Its solubility in common organic solvents, high purity, and documented stability provide a reliable foundation for its application in organic synthesis and as a reference standard in pharmaceutical development.[3] The analytical methods outlined in this guide form a robust framework for its characterization, ensuring that researchers can proceed with confidence in the identity and quality of their material.
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
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A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. Retrieved February 2, 2026, from [Link]
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Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
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